molecular formula C23H27N3O2S B2769998 1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 920115-43-1

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2769998
CAS No.: 920115-43-1
M. Wt: 409.55
InChI Key: DOHOIUYMVPWIAU-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone is a benzimidazole-derived compound featuring a unique structural architecture. Its core consists of a benzo[d]imidazole scaffold substituted with a phenoxyethylthio group at the 2-position and an ethanone linker bridging the azepane (7-membered nitrogen-containing ring) moiety. This combination of heterocyclic and aliphatic groups confers distinct physicochemical and pharmacological properties, positioning it as a candidate for therapeutic exploration, particularly in antimicrobial and anticancer research .

The compound’s synthesis typically involves alkylation or nucleophilic substitution reactions targeting the mercapto (-SH) group of benzimidazole precursors. However, challenges in retaining the acetyl group during alkylation, as observed in related derivatives (e.g., removal of the acetyl group under basic conditions), necessitate optimized reaction protocols .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c27-22(25-14-8-1-2-9-15-25)18-26-21-13-7-6-12-20(21)24-23(26)29-17-16-28-19-10-4-3-5-11-19/h3-7,10-13H,1-2,8-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHOIUYMVPWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step might involve the nucleophilic substitution of a halogenated benzimidazole with phenoxyethanol in the presence of a base.

    Thioether Formation: The phenoxyethyl group can be converted to a thioether by reacting with a thiol compound.

    Azepane Ring Attachment: Finally, the azepane ring can be introduced via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzimidazole core or other functional groups.

    Substitution: The azepane ring or phenoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction might lead to hydrogenated derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.

    Modulation of Cellular Signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

(a) 1-(1H-benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones

These derivatives replace the phenoxyethylthio group with triazolylmethoxy substituents. In vitro antimicrobial studies revealed that compounds 4d and 4f (bearing nitro and chloro substituents) exhibited potent activity against S. aureus and E. coli (MIC: 6.25–12.5 µg/mL), outperforming the reference drug ciprofloxacin in some cases .

(b) 2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide

This analogue substitutes azepane with a difluoromethylthio-phenyl group.

(c) 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

A structurally simplified derivative lacking the benzimidazole core, this compound demonstrated antifungal activity (e.g., against C. albicans), highlighting the importance of the ethanone linker in bioactivity. However, the absence of the benzimidazole ring reduces its binding affinity to microbial targets compared to the azepane-benzimidazole hybrid .

Functional Analogues with Modified Substituents

(a) 2-(butylthio)-1H-benzo[d]imidazole

Synthesized via alkylation of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with 1-bromobutane, this derivative lacks the ethanone linker due to base-induced acetyl group elimination. Its simplified structure results in lower molecular weight (209.25 g/mol) and reduced cytotoxicity (IC₅₀ > 100 µM in cancer cell lines) compared to ethanone-containing derivatives .

(b) 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas

These compounds feature thiourea groups instead of ethanone linkers. They showed anticonvulsant activity in MES and scPTZ models, with 3g and 3o (bearing nitro and methoxy groups) exhibiting ED₅₀ values of 18.7 and 22.4 mg/kg, respectively. The ethanone linker in the target compound may offer better CNS penetration due to increased lipophilicity .

Key Research Findings and Implications

  • Synthetic Challenges: Retention of the acetyl group during alkylation is critical for preserving the ethanone linker’s bioactivity. Base-free conditions or protective group strategies may mitigate undesired elimination .
  • The azepane ring may confer conformational flexibility, aiding target binding .
  • Biological Potential: While direct data on the target compound are sparse, analogues with similar frameworks (e.g., triazolylmethoxy derivatives) demonstrate robust antimicrobial efficacy, suggesting promise for further investigation .

Biological Activity

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an azepane ring and a benzimidazole moiety. The presence of the phenoxyethyl thio group is significant for its biological interactions.

Research indicates that this compound may influence several biological pathways:

  • Glycine Transport Inhibition : The compound has been identified as a novel inhibitor of GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmission. In vitro studies have shown that modifications in its structure can enhance its potency as a GlyT1 inhibitor, with reported IC50 values around 37 nM, indicating significant efficacy in modulating glycine levels in the central nervous system (CNS) .
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties. For instance, derivatives of benzo[b][1,5]diazepin-2(3H)-ones have shown protective effects against induced convulsions in animal models, suggesting that modifications to the azepane structure may enhance anticonvulsant activity .

Pharmacological Studies

A range of pharmacological evaluations has been conducted to assess the biological activity of the compound:

  • In Vitro Studies : Initial screenings have indicated that the compound exhibits promising activity against various targets involved in neurological disorders.
  • In Vivo Studies : Animal models have been utilized to evaluate the anticonvulsant effects, with certain derivatives providing up to 80% protection at specific dosages .
  • Toxicology Assessments : Acute oral toxicity studies are essential for determining safety profiles. These studies follow OECD guidelines and monitor for signs of toxicity and mortality post-administration .

Case Study 1: GlyT1 Inhibition

A study focusing on the modification of phenyl sulfonamides highlighted the impact of substituting piperidine with azepane on glycine transporter inhibition. The most potent analogs showed favorable brain-plasma ratios, indicating potential for CNS penetration and therapeutic application in conditions like schizophrenia .

Case Study 2: Anticonvulsant Effects

Research involving 1,5-benzodiazepine derivatives has illustrated their ability to delay convulsion onset and reduce frequency in induced seizures. Compounds similar to this compound demonstrated enhanced anticonvulsant activity when specific structural modifications were applied .

Data Summary

Activity IC50 Value (nM) Dosage for 80% Protection (mg/kg) Notes
GlyT1 Inhibition37N/ASignificant CNS penetration
Anticonvulsant ActivityN/A0.4 (4a), 20 (2a), 30 (2c)Effective against induced convulsions

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